Carcinine

Vue d'ensemble

Description

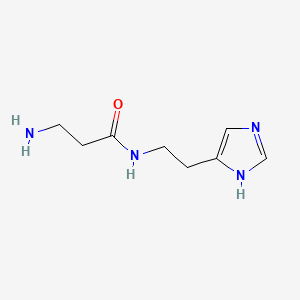

La carcinine, également connue sous le nom de β-alanyl-histamine, est un dérivé peptidique contenant de l’imidazole naturellement présent. Elle est formée par la conjugaison de la β-alanine et de l’histamine. La this compound se trouve dans divers tissus, notamment le cerveau, les muscles, l’intestin et le foie. Elle joue un rôle important dans le recyclage de l’histamine, en particulier dans le système visuel de certains organismes comme la Drosophila (mouche des fruits) où elle est impliquée dans le recyclage du neurotransmetteur histamine .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : La carcinine peut être synthétisée par le couplage direct de la β-alanine et de l’histamine. Cette réaction nécessite généralement un agent de couplage tel que le carbodiimide pour faciliter la formation de la liaison peptidique entre le groupe carboxyle de la β-alanine et le groupe amino de l’histamine .

Méthodes de production industrielle : Dans les milieux industriels, la production de this compound peut impliquer une synthèse enzymatique à l’aide de dipeptidases recombinantes. Par exemple, une dipeptidase recombinante de Serratia marcescens a été identifiée pour son activité synthétique élevée envers la this compound .

Analyse Des Réactions Chimiques

Types de réactions : La carcinine subit diverses réactions chimiques, notamment :

Réduction : La this compound peut réduire le stress oxydatif en neutralisant les radicaux libres.

Substitution : La this compound peut former des adduits avec les aldéhydes, protégeant ainsi les protéines contre les modifications.

Réactifs et conditions courants :

Oxydation : La this compound réagit avec les ROS et le 4-HNE dans des conditions de stress oxydatif.

Réduction : La this compound agit comme un agent réducteur en présence de radicaux libres.

Substitution : La this compound forme des adduits avec les aldéhydes en présence d’extraits protéiques.

Principaux produits formés :

Adduits 4-HNE-Carcinine : Formés lors du piégeage du 4-HNE.

ROS réduits : Issus de l’activité antioxydante de la this compound.

4. Applications de la recherche scientifique

La this compound a une large gamme d’applications de recherche scientifique, notamment :

Applications De Recherche Scientifique

Neuroprotective Properties

Carcinine has been shown to possess significant neuroprotective effects, particularly in the context of retinal health. A study demonstrated that this compound can effectively scavenge 4-hydroxynonenal (4-HNE), a toxic byproduct of lipid peroxidation, which is implicated in oxidative stress-related retinal degeneration.

Case Study: Retinal Protection

- Methodology : Mice were administered this compound via intravitreal injection and subjected to bright light exposure to induce oxidative damage.

- Findings : Mice treated with this compound exhibited a 53.5% loss of photoreceptor cell nuclei in control eyes versus only 28.7% loss in this compound-treated eyes, indicating a protective effect against light-induced damage .

Antioxidant Activity

This compound's antioxidant properties extend beyond its neuroprotective capabilities. It has been identified as a multifunctional antioxidant that can mitigate oxidative stress by scavenging reactive oxygen species (ROS) and secondary toxic products.

Potential Applications in Retinopathies

Given its protective effects on retinal cells, this compound is being explored for therapeutic use in progressive retinopathies, such as diabetic retinopathy and age-related macular degeneration.

Research Insights

- Studies suggest that daily administration of this compound could prevent vision loss associated with these conditions due to its ability to protect photoreceptor cells from oxidative damage .

Pharmacological Implications

This compound's pharmacological profile indicates potential applications in various fields:

- Ophthalmology : As an adjunct therapy for conditions involving oxidative stress in the retina.

- Neuroscience : For its ability to protect neuronal cells from oxidative damage and enhance cellular resilience.

Comparative Analysis with Related Compounds

The following table summarizes the comparative properties of this compound with other related compounds such as carnosine and N-acetylcarnosine:

| Compound | Antioxidant Activity | Neuroprotective Effect | Stability Against Hydrolysis | Clinical Application |

|---|---|---|---|---|

| This compound | High | Significant | High | Retinal diseases |

| Carnosine | Moderate | Moderate | Low | General antioxidant |

| N-acetylcarnosine | Moderate | Low | Moderate | Eye health |

Mécanisme D'action

La carcinine exerce ses effets par plusieurs mécanismes :

Activité antioxydante : La this compound piège les ROS et le 4-HNE, protégeant les cellules des dommages oxydatifs.

Recyclage de l’histamine : Chez la Drosophila, la this compound est impliquée dans le recyclage du neurotransmetteur histamine, qui est crucial pour le maintien de la fonction visuelle.

Inhibition de la glycation : La this compound réduit la glycation non enzymatique des protéines, en maintenant leur repliement et leur fonction natifs.

Comparaison Avec Des Composés Similaires

La carcinine est similaire à d’autres composés contenant de l’imidazole tels que la carnosine (β-alanyl-L-histidine). elle a des propriétés uniques :

Carnosine : Comme la this compound, la carnosine a des propriétés antioxydantes et antiglycation.

Ansérine et Ophidine : Ce sont des variantes méthylées de la carnosine que l’on trouve chez d’autres animaux.

Liste des composés similaires :

- Carnosine (β-alanyl-L-histidine)

- Ansérine (β-alanyl-1-méthylhistidine)

- Ophidine (β-alanyl-3-méthylhistidine)

Le rôle unique de la this compound dans le recyclage de l’histamine et sa puissante activité antioxydante en font un composé précieux tant pour la recherche scientifique que pour les applications thérapeutiques.

Activité Biologique

Carcinine, a naturally occurring dipeptide and a metabolite of L-carnosine, has garnered attention for its potential biological activities, particularly in the context of metabolic disorders and neuroprotection. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and pharmacological evaluations.

Overview of this compound

This compound (β-alanylhistidine) is structurally similar to carnosine and is involved in various physiological processes. It has been studied for its effects on insulin resistance, lipid metabolism, and neuroprotection against oxidative stress.

Biological Activities

1. Metabolic Effects

Research indicates that this compound plays a significant role in modulating glycemic and lipid profiles. A notable study involving 100 volunteers with insulin resistance showed that daily administration of 60 mg of this compound resulted in:

- Glycemia Reduction: Statistically significant decrease in blood glucose levels (p=0.001).

- Cholesterol Levels: Total cholesterol levels decreased significantly (p<0.003).

- Insulin Sensitivity: Improvements in the HOMA-IR index (p<0.03) were observed.

These findings suggest that this compound may be beneficial in managing metabolic syndrome and related conditions .

2. Neuroprotective Properties

This compound has demonstrated potent neuroprotective effects, particularly in retinal cells subjected to oxidative stress. In an experimental study involving BALB/c mice:

- Mice treated with this compound exhibited a 53.5% loss of photoreceptor cell nuclei when exposed to bright light compared to a 28.7% loss in those treated with this compound, indicating significant protective effects .

- This compound was shown to reverse modifications caused by 4-hydroxynonenal (4-HNE), a toxic byproduct of lipid peroxidation, demonstrating its ability to scavenge reactive oxygen species and protect cellular integrity .

The mechanisms underlying the biological activities of this compound include:

- Antioxidant Activity: this compound scavenges free radicals and reactive carbonyl species, thereby reducing oxidative stress.

- Modulation of Insulin Sensitivity: By influencing lipid metabolism and glycemic control, this compound may enhance insulin sensitivity, making it a candidate for treating metabolic disorders.

- Neuroprotective Mechanisms: Its ability to protect against oxidative damage in neuronal tissues suggests potential applications in neurodegenerative diseases.

Case Studies

Case Study 1: Insulin Resistance Management

In a retrospective trial involving overweight/obese patients with altered blood glucose patterns, this compound supplementation led to significant improvements in metabolic parameters without adverse effects. Key metrics included reductions in waist circumference and advanced glycation end products (AGEs), which are implicated in diabetic complications .

Case Study 2: Retinal Protection

A study investigating the neuroprotective effects of this compound on retinal cells found that intravitreal injections significantly reduced photoreceptor cell death due to light-induced damage. This suggests potential therapeutic applications for retinal degenerative diseases .

Summary Table of Key Findings

| Study Focus | Findings | Statistical Significance |

|---|---|---|

| Insulin Resistance | Reduction in glycemia, cholesterol, and HOMA-IR index | Glycemia (p=0.001), Cholesterol (p<0.003), HOMA-IR (p<0.03) |

| Neuroprotection | Reduced loss of photoreceptor cells under oxidative stress | Significant difference noted |

| AGEs Reduction | Decreased levels of AGEs associated with cardiovascular risk | Statistically meaningful |

Propriétés

IUPAC Name |

3-amino-N-[2-(1H-imidazol-5-yl)ethyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c9-3-1-8(13)11-4-2-7-5-10-6-12-7/h5-6H,1-4,9H2,(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANRUJJLGVODXIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CCNC(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90205421 | |

| Record name | Carcinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56897-53-1 | |

| Record name | Carcinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56897-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carcinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056897531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carcinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARCININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WIV0W167TC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.